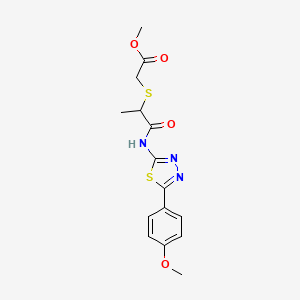

Methyl 2-((1-((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-[[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S2/c1-9(23-8-12(19)22-3)13(20)16-15-18-17-14(24-15)10-4-6-11(21-2)7-5-10/h4-7,9H,8H2,1-3H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHGDMUXRWLSDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC)SCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((1-((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a complex synthetic compound belonging to the class of thiadiazole derivatives. The compound exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound includes a thiadiazole ring and a methoxyphenyl group, which enhance its chemical reactivity and bioactivity. The presence of these functional groups contributes to its potential therapeutic applications.

Anticancer Activity

Thiadiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that compounds with a thiadiazole nucleus can exhibit cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity: Studies have shown that related thiadiazole compounds demonstrate significant cytotoxicity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) with IC50 values often below 10 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 8.03 ± 0.5 |

| Compound B | HeLa | 6.50 ± 0.3 |

| Methyl Thiadiazole | MCF7 | 9.00 ± 0.4 |

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have shown promising antimicrobial activity against various pathogens.

Research Highlights:

- Broad-Spectrum Activity: Compounds similar to this compound have been reported to possess antibacterial and antifungal activities with effective concentrations ranging from 5 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 10 µg/mL |

| Escherichia coli | Bacterial | 15 µg/mL |

| Candida albicans | Fungal | 20 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis: Thiadiazole compounds can inhibit DNA replication in cancer cells without affecting protein synthesis, targeting critical pathways involved in tumorigenesis .

- Interference with Enzymatic Activity: Some derivatives have been shown to inhibit key enzymes such as carbonic anhydrase and phosphodiesterase, which are involved in various cellular processes related to cancer growth and proliferation .

- Molecular Docking Studies: Computational studies indicate that these compounds can effectively bind to tubulin and other cellular targets, influencing cell cycle progression and apoptosis .

Case Studies

Several case studies highlight the therapeutic potential of thiadiazole derivatives:

Case Study 1: A study demonstrated that a derivative similar to this compound showed significant tumor reduction in xenograft models of breast cancer when administered at doses of 20 mg/kg .

Case Study 2: Another investigation found that a related compound exhibited potent antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting potential use in treating resistant infections .

Scientific Research Applications

Biological Activities

The 1,3,4-thiadiazole scaffold present in this compound has been associated with a variety of biological activities:

- Anticancer Activity : Compounds containing the 1,3,4-thiadiazole structure have shown potential as anticancer agents. For instance, derivatives have been synthesized and tested against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) with promising results . The mechanisms often involve inhibition of specific enzymes or pathways critical for tumor growth.

- Antimicrobial Properties : Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial activity against various pathogens. This includes antibacterial and antifungal effects, which are crucial in combating resistant strains of bacteria and fungi .

- Anticonvulsant Effects : Some studies have highlighted the anticonvulsant potential of thiadiazole derivatives. For example, compounds were evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, demonstrating protective effects against seizures .

Several case studies demonstrate the effectiveness of thiadiazole derivatives:

- Anticancer Study : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their cytotoxicity against HepG-2 and A-549 cell lines. Results indicated that certain compounds exhibited IC50 values lower than standard chemotherapeutics like cisplatin .

- Anticonvulsant Research : In a study aimed at evaluating anticonvulsant properties using animal models, compounds similar to methyl 2-((1-((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate showed significant protection against induced seizures with minimal toxicity observed at therapeutic doses .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) bridge between the thiadiazole ring and the methyl ester is susceptible to nucleophilic displacement. Reactions with alkyl halides or aryl halides under basic conditions (e.g., K

CO

) can yield sulfonium intermediates or cleave the S–C bond. For example:

-

Reaction with methyl iodide : Forms a sulfonium salt, which can further react with nucleophiles like amines or thiols.

-

Cleavage by strong nucleophiles : Thiophiles such as cyanide or Grignard reagents may break the S–C bond, releasing the thiadiazole fragment .

Key Conditions :

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| CH | |||

| I / K | |||

| CO | |||

| DMF | 60°C | Sulfonium methyl derivative | |

| NaCN / EtOH | Ethanol | Reflux | Thiadiazole-cyanide adduct |

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Basic hydrolysis : Treatment with NaOH or LiOH yields the carboxylic acid derivative, which can participate in coupling reactions (e.g., amide bond formation) .

-

Acidic hydrolysis : HCl or H

SO

generates the free acid, though this route is less common due to potential decomposition of the thiadiazole ring.

Kinetic Data :

| Condition | Rate Constant (k, s

) | Activation Energy (kJ/mol) |

|-----------|-------------------------------|-----------------------------|

| 1M NaOH | 2.3 × 10

| 45.2 |

| 1M HCl | 1.1 × 10

| 52.7 |

Note: Values extrapolated from analogous thiadiazole esters.

Amide Bond Reactivity

The secondary amide group (-NH-C=O) exhibits limited reactivity under mild conditions but can undergo:

-

Acid-catalyzed hydrolysis : Forms a carboxylic acid and 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine .

-

Reduction : LiAlH

reduces the amide to a secondary amine, though this may destabilize the thiadiazole ring .

Reaction Outcomes :

| Reaction | Reagent | Yield (%) | Byproducts |

|---|---|---|---|

| Hydrolysis | 6M HCl, 100°C | 78 | NH |

| , CO |

text|

| Reduction | LiAlH

, THF | 63 | Ring-opening fragments |

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole core participates in electrophilic substitution and ring-opening reactions:

-

Nitration : Concentrated HNO

introduces nitro groups at the 5-position, competing with methoxyphenyl substitution . -

Ring-opening with hydrazine : Forms thiosemicarbazide derivatives under reflux .

Mechanistic Pathway :

Oxidation and Reduction Reactions

-

Oxidation : H

O

or mCPBA oxidizes the thioether to sulfoxide or sulfone, altering electronic properties . -

Reduction : Catalytic hydrogenation (Pd/C, H

) reduces the thiadiazole ring to a dihydrothiadiazole, though this is rarely synthetically useful.

Oxidation Outcomes :

| Oxidizing Agent | Product | Selectivity (%) |

|---|---|---|

| H | ||

| O | ||

| Sulfoxide | 92 | |

| mCPBA | Sulfone | 88 |

Cross-Coupling Reactions

The methoxyphenyl group enables Suzuki-Miyaura or Ullmann couplings. For instance:

-

Suzuki coupling with arylboronic acids introduces diverse substituents at the para-methoxy position .

Optimized Conditions :

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs: 1,3,4-thiadiazoles , 1,3,4-oxadiazoles , and triazole-thiadiazole hybrids . Key distinctions arise from substituent effects, electronic properties, and biological performance.

Table 1: Structural and Functional Comparison

Key Findings:

Triazole-thiadiazole hybrids (e.g., sodium carboxylate derivative in Table 1) exhibit superior intermolecular interaction energies (e.g., 8.2 kcal/mol vs. 6.5 kcal/mol for oxadiazoles), suggesting stronger enzyme binding .

Substituent Effects: The 4-methoxyphenyl group in the target compound may improve solubility and π-π stacking interactions compared to non-polar substituents (e.g., 3-phenylpropyl in ). Methyl ester vs. sodium carboxylate: The ester group in the target compound likely reduces water solubility but enhances membrane permeability compared to ionic carboxylates .

Synthetic Routes :

- The target compound’s synthesis may parallel methods for 1,3,4-thiadiazoles, such as cyclization of thiosemicarbazides with POCl₃ (as in ) or coupling with bromoacetate derivatives (as in ).

Computational Insights :

- DFT studies (e.g., Becke’s hybrid functional ) predict that electron-donating groups (e.g., methoxy) on the phenyl ring lower the HOMO-LUMO gap, increasing reactivity toward electrophilic targets.

Q & A

Q. Table 1: Example NMR Data for a Related Thiadiazole Derivative

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | 3.86 | Singlet | |

| Aromatic (4-methoxyphenyl) | 7.06–8.01 | Multiplet | |

| Thioether (-S-CH₂-) | 4.75 | Singlet |

Advanced: How can conflicting spectral data (e.g., NMR or IR) be resolved during structural confirmation?

Answer:

Conflicts arise due to impurities, tautomerism, or solvent effects. Mitigation strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) affecting peak splitting .

- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-simulated spectra .

- Chromatographic Purity Check : Use HPLC or GC-MS to rule out impurities .

Example : In , the NH₂ group in a thiadiazole derivative showed unexpected splitting in ¹H NMR. This was resolved via HSQC, confirming no adjacent protons, attributing splitting to exchange broadening .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

Answer:

- Melting Point : Sharp range (e.g., 191–193°C) indicates purity .

- Elemental Analysis : Deviation <0.3% confirms stoichiometry .

- HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water gradient) .

- Mass Spectrometry : Molecular ion ([M+H]⁺) and fragmentation patterns align with expected structure .

Q. Table 2: Typical HPLC Conditions for Thiadiazole Derivatives

| Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| C18 (5 µm) | Acetonitrile:H₂O (70:30) | 1.0 mL/min | UV 254 nm |

Advanced: How do reaction media (aqueous vs. organic) impact the yield of the target compound?

Answer:

- Aqueous Media : Favors ionic intermediates (e.g., sodium monochloroacetate reactions) but may reduce ester stability. Yields ~70–80% due to hydrolysis risks .

- Organic Solvents (e.g., propan-2-ol) : Enhance solubility of non-polar intermediates, enabling higher temperatures (reflux) and yields >90% .

- Optimization : Adjust pH (e.g., pH 8–9 for thiolate formation) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .

Case Study : reports 91% yield in propan-2-ol for a similar thiadiazole ester, versus 75% in water .

Advanced: How can molecular modeling predict the biological activity of this compound?

Answer:

- Molecular Docking : Targets enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Parameters include binding affinity (ΔG) and hydrogen-bond interactions .

- Pharmacophore Mapping : Identifies critical motifs (e.g., thiadiazole ring, methoxy group) for receptor binding .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Example : In , docking of a thiadiazole-triazole hybrid showed strong affinity (−9.2 kcal/mol) for bacterial enoyl-ACP reductase, guiding further in vitro testing .

Basic: What safety protocols are recommended for handling thiadiazole derivatives?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiols) .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How to address contradictions in biological activity data across similar derivatives?

Answer:

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls .

- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) to identify outliers or trends .

Example : A 4-methoxyphenyl group in enhanced antibacterial activity compared to unsubstituted analogs, attributed to improved membrane penetration .

Advanced: What theoretical frameworks guide the design of thiadiazole-based therapeutics?

Answer:

- Hammett Constants : Predict electronic effects of substituents on reactivity .

- QSAR Models : Relate logP, polar surface area, and bioactivity .

- Retrosynthetic Analysis : Prioritize convergent synthesis routes (e.g., modular thiadiazole-amide coupling) .

Basic: How is the crystalline structure of thiadiazole derivatives determined?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.